molecular formula C15H18Cl2N2O2 B15251937 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid CAS No. 93989-80-1

3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid

Cat. No.: B15251937
CAS No.: 93989-80-1
M. Wt: 329.2 g/mol
InChI Key: NNMLNBTUJCDHBL-UHFFFAOYSA-N
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Description

3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a bis(2-chloroethyl)amino group, making it a potent alkylating agent. It is primarily used in the treatment of various cancers due to its ability to interfere with DNA replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid typically involves multiple steps:

    Indole Formation: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reaction: The indole ring undergoes a substitution reaction with bis(2-chloroethyl)amine, facilitated by a base such as sodium hydride.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the indole ring, typically through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions with nucleophiles such as thiols or amines can replace the chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through alkylation of DNA. It forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various proteins involved in the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is unique due to its indole ring structure, which provides additional stability and specificity in its interactions with biological molecules. This makes it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

93989-80-1

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C15H18Cl2N2O2/c16-5-7-19(8-6-17)12-2-3-14-13(9-12)11(10-18-14)1-4-15(20)21/h2-3,9-10,18H,1,4-8H2,(H,20,21)

InChI Key

NNMLNBTUJCDHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CCC(=O)O

Origin of Product

United States

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